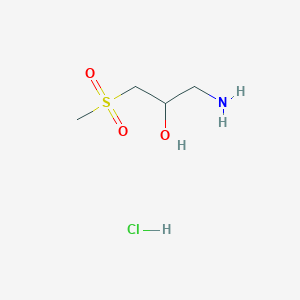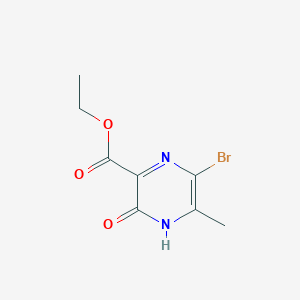
6-Bromo-3-hidroxi-5-metilpirazina-2-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O3.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
Mode of Action
It’s known that the compound can inhibit SHP2 activity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate, it is recommended to be stored in an inert atmosphere at 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate can be synthesized from ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate. The synthesis involves the bromination of the starting material using bromine or a bromine-containing reagent under controlled conditions . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
While specific industrial production methods for ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group, depending on the reagents used.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in DMF at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation Products: Carbonyl derivatives of the pyrazine compound.
Reduction Products: Methylene derivatives of the pyrazine compound.
Comparación Con Compuestos Similares
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate can be compared with other pyrazine derivatives:
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-3-hydroxy-5-methylpyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The uniqueness of ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
ethyl 5-bromo-6-methyl-2-oxo-1H-pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-3-14-8(13)5-7(12)10-4(2)6(9)11-5/h3H2,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHGPKBZHOUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(NC1=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
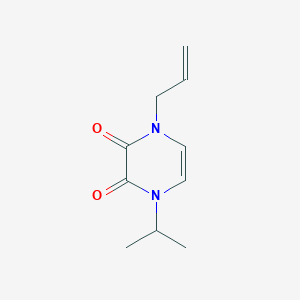
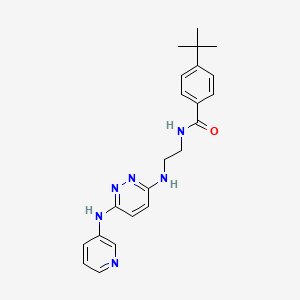
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
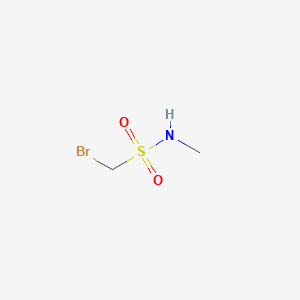


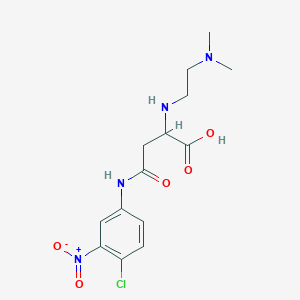

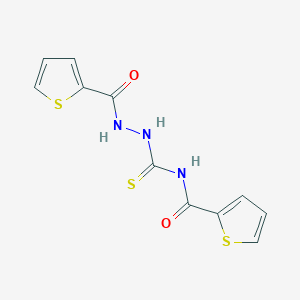
![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)
![N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)
